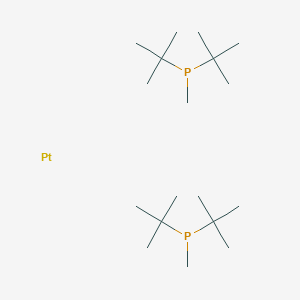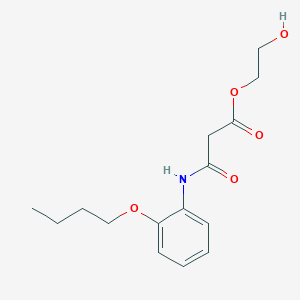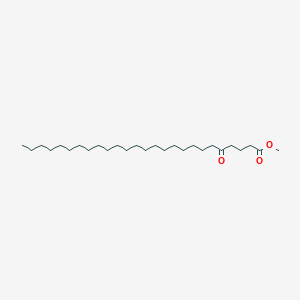![molecular formula C15H9NS B14500915 Thieno[3,2-c]phenanthridine CAS No. 64059-68-3](/img/structure/B14500915.png)
Thieno[3,2-c]phenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-c]phenanthridine is a heterocyclic compound that combines the structural features of thiophene and phenanthridine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique arrangement of sulfur and nitrogen atoms within its fused ring system imparts distinct chemical and physical properties, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-c]phenanthridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of biphenyl-2-carbaldehyde O-acetyl oximes, which are exposed to UV radiation to afford the desired phenanthridine derivatives . Another approach involves the intramolecular cyclization of ortho-functionalized biaryl precursors, often facilitated by metal catalysts or photochemical reactions .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions: Thieno[3,2-c]phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like dichromate or peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups can be introduced or replaced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Dichromate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted phenanthridine derivatives, sulfoxides, sulfones, and reduced phenanthridine compounds.
Aplicaciones Científicas De Investigación
Thieno[3,2-c]phenanthridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studying reaction mechanisms.
Mecanismo De Acción
The mechanism by which Thieno[3,2-c]phenanthridine exerts its effects is primarily through its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest and apoptosis. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparación Con Compuestos Similares
Phenanthridine: A nitrogen heterocyclic compound known for its DNA-binding properties.
Benzo[c]phenanthridine: Structurally similar but with a benzene ring fused to the phenanthridine core.
Acridine: An isomer of phenanthridine with similar biological activities.
Uniqueness: Thieno[3,2-c]phenanthridine is unique due to the presence of a sulfur atom in its ring system, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
64059-68-3 |
|---|---|
Fórmula molecular |
C15H9NS |
Peso molecular |
235.31 g/mol |
Nombre IUPAC |
thieno[3,2-c]phenanthridine |
InChI |
InChI=1S/C15H9NS/c1-2-4-12-11(3-1)9-16-14-13(12)6-5-10-7-8-17-15(10)14/h1-9H |
Clave InChI |
VIVNSQQHUAADOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C(C4=C(C=C3)C=CS4)N=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



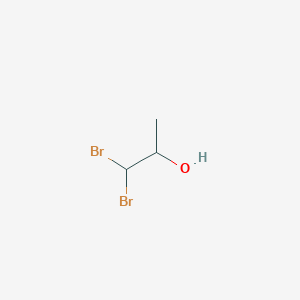
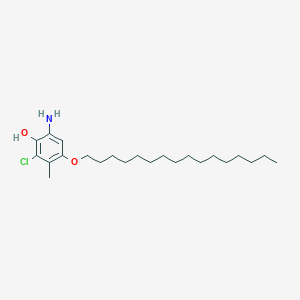
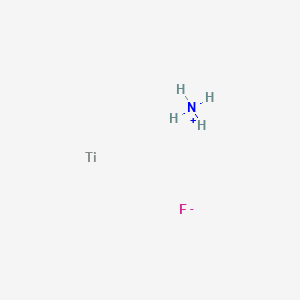
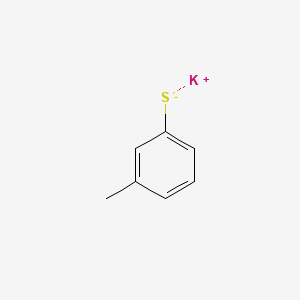
![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)



![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)
